

The Discovery and In-Depth Technical Guide to Copper Methionine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Copper methionine

Cat. No.: B13647792

[Get Quote](#)

An Essential Compound in Research and Development

This technical guide provides a comprehensive overview of the discovery, history, and scientific foundation of **copper methionine**. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's synthesis, physicochemical properties, biological significance, and the experimental methodologies used for its evaluation.

Introduction: A Chelate of Significance

Copper methionine is a metal chelate in which a central copper ion (Cu^{2+}) is bonded to the amino acid methionine. This chelation process results in a complex with distinct physicochemical and biological properties compared to inorganic copper salts. Its primary application has been in animal nutrition as a more bioavailable source of copper, an essential trace element crucial for numerous physiological functions.[1][2] The stability of the chelate protects the copper from unwanted reactions in feed and the digestive tract, leading to improved absorption and utilization.[3]

History and Discovery

The development of **copper methionine** is rooted in the broader history of amino acid and trace mineral research. Methionine itself was first isolated in 1921 by John Howard Mueller.[4] The understanding of the essentiality of trace minerals like copper in animal nutrition grew

throughout the 20th century. The concept of chelating minerals with amino acids to enhance their bioavailability emerged as a significant advancement in animal feed science.

While the precise first synthesis of **copper methionine** is not definitively documented in the readily available scientific literature, numerous patents from the latter half of the 20th century and early 21st century describe various methods for its preparation, indicating a period of active development and refinement.^{[5][6][7][8]} These methods aimed to produce a stable and cost-effective product for the animal feed industry.

Physicochemical Properties

Copper methionine is typically a blue or light blue powder.^[1] Its properties are influenced by the stoichiometry of the complex, which is generally a 1:2 molar ratio of copper to methionine.^[1]

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₀ CuN ₂ O ₄ S ₂	^[1]
Molecular Weight	359.9 g/mol	^[9]
Appearance	Blue or light blue powder	^[1]
Solubility	Soluble in water	^[10]
Stability Constant (log K)	Varies depending on measurement conditions. One study reported a log K of 2.80 for a mixed ligand complex involving cysteine.	^{[11][12]}

Experimental Protocols

Synthesis of Copper Methionine

This protocol is a generalized representation based on common methods described in the literature.^{[1][5][6][7]}

Objective: To synthesize **copper methionine** chelate.

Materials:

- DL-Methionine
- Copper Sulfate Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium Hydroxide (NaOH) solution (e.g., 10%)
- Deionized water
- Ethanol (optional, for washing)
- Reaction vessel with stirring and temperature control
- pH meter
- Filtration apparatus (e.g., Buchner funnel)
- Drying oven

Procedure:

- **Dissolution of Methionine:** Dissolve a specific molar amount of DL-methionine in deionized water in the reaction vessel. The solution may be heated (e.g., to 60-80°C) to aid dissolution. [\[5\]](#)
- **Preparation of Copper Solution:** In a separate vessel, dissolve a specific molar amount of copper sulfate pentahydrate in deionized water. The molar ratio of methionine to copper is typically 2:1. [\[1\]](#)
- **Chelation Reaction:** While stirring the methionine solution, slowly add the copper sulfate solution.
- **pH Adjustment:** Monitor the pH of the reaction mixture. Gradually add the sodium hydroxide solution to adjust the pH to a target range (e.g., 7.0-7.2) to facilitate the chelation and precipitation of the **copper methionine** complex. [\[6\]](#)

- Reaction Time: Allow the reaction to proceed for a specified time (e.g., 0.8-1.0 hour) at a controlled temperature.[6]
- Isolation of the Product: After the reaction is complete, cool the mixture and collect the precipitated **copper methionine** by filtration.
- Washing: Wash the collected solid with deionized water and optionally with ethanol to remove any unreacted starting materials and byproducts.
- Drying: Dry the final product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.[6]



[Click to download full resolution via product page](#)

Synthesis Workflow for **Copper Methionine**

Determination of Copper Content in Liver Tissue by Atomic Absorption Spectroscopy (AAS)

This protocol is a standard method for quantifying mineral content in biological tissues.[3][13][14][15]

Objective: To determine the concentration of copper in a liver sample.

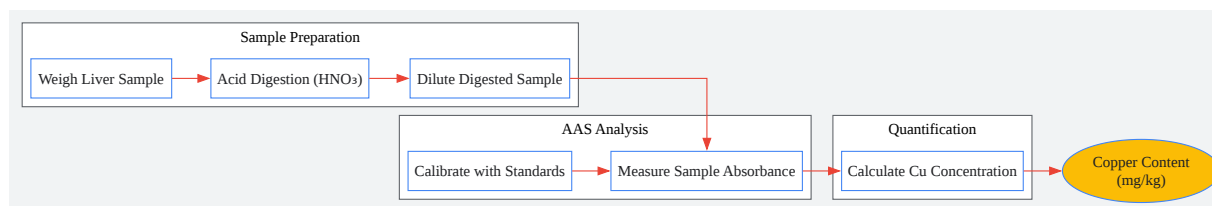
Materials:

- Liver tissue sample

- Concentrated nitric acid (HNO_3)
- Deionized water
- Copper standard solutions
- Atomic Absorption Spectrophotometer with a copper hollow cathode lamp
- Digestion tubes
- Heating block or hot plate
- Volumetric flasks

Procedure:

- **Sample Preparation:** Accurately weigh a known amount of the dried or wet liver tissue and place it in a digestion tube.
- **Acid Digestion:** Add a measured volume of concentrated nitric acid to the digestion tube. Heat the sample (e.g., at 100°C for 45 minutes) until the tissue is completely digested and the solution is clear.[\[13\]](#)
- **Dilution:** After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. Further dilutions may be necessary to bring the copper concentration within the linear range of the AAS instrument.
- **Instrument Calibration:** Prepare a series of copper standard solutions of known concentrations. Aspirate these standards into the AAS and generate a calibration curve of absorbance versus concentration.
- **Sample Measurement:** Aspirate the diluted sample digest into the AAS and record the absorbance reading.
- **Calculation:** Use the calibration curve to determine the copper concentration in the diluted sample. Calculate the original copper concentration in the liver tissue, expressed as mg/kg or ppm.



[Click to download full resolution via product page](#)

Workflow for AAS Determination of Copper

Broiler Chicken Feeding Trial for Bioavailability Assessment

This protocol outlines a typical experimental design for evaluating the bioavailability of a nutrient source in poultry.[16][17][18][19][20][21][22][23][24]

Objective: To compare the bioavailability of copper from **copper methionine** to that of copper sulfate.

Experimental Design:

- Animals: Day-old broiler chicks (e.g., Ross 308 or Cobb 500).[17][19]
- Housing: Chicks are housed in environmentally controlled pens with controlled lighting and temperature.[17]
- Dietary Treatments: A basal diet low in copper is formulated. This basal diet is then supplemented with graded levels of copper from either copper sulfate (the inorganic control) or **copper methionine**. A negative control group with no supplemental copper is also included.

- Randomization: Chicks are randomly allocated to the different dietary treatment groups, with multiple replicate pens per treatment.
- Feeding Period: The experimental diets are fed for a specified period (e.g., 21 or 35 days). [\[16\]](#)[\[21\]](#)
- Data Collection:
 - Performance: Body weight gain and feed intake are recorded regularly to calculate the feed conversion ratio.
 - Sample Collection: At the end of the trial, blood and tissue samples (e.g., liver, tibia) are collected from a subset of birds from each treatment group.
- Analysis:
 - Tissue samples are analyzed for copper concentration using AAS (as described in 4.2).
 - Blood samples may be analyzed for copper-related enzymes or other biomarkers.
- Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the relative bioavailability of copper from **copper methionine** compared to copper sulfate.

Biological Significance and Signaling Pathways

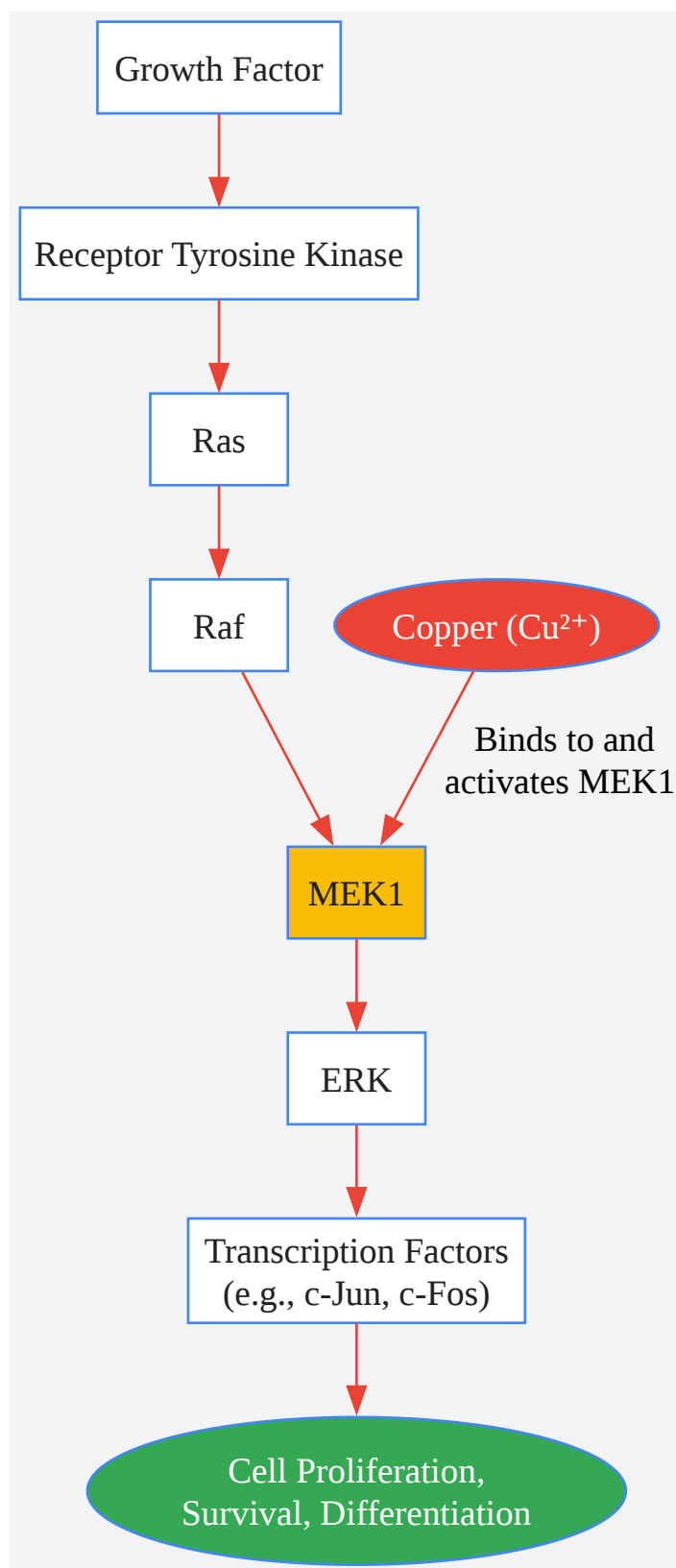
Copper is a critical cofactor for numerous enzymes involved in vital biological processes. The chelated form of copper in **copper methionine** is thought to enhance its absorption and utilization, potentially by being absorbed through amino acid transport pathways.

Recent research has highlighted the role of copper as a modulator of key cellular signaling pathways. While research specifically on **copper methionine**'s direct effects on these pathways is emerging, the influence of copper itself is well-documented.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is crucial for cell proliferation, differentiation, and survival. Copper has been shown to

be essential for the activity of MEK1, a kinase that phosphorylates and activates ERK.[12][25][26][27] Copper ions bind to MEK1, facilitating the physical interaction between MEK1 and ERK, which is a prerequisite for ERK phosphorylation.[25]

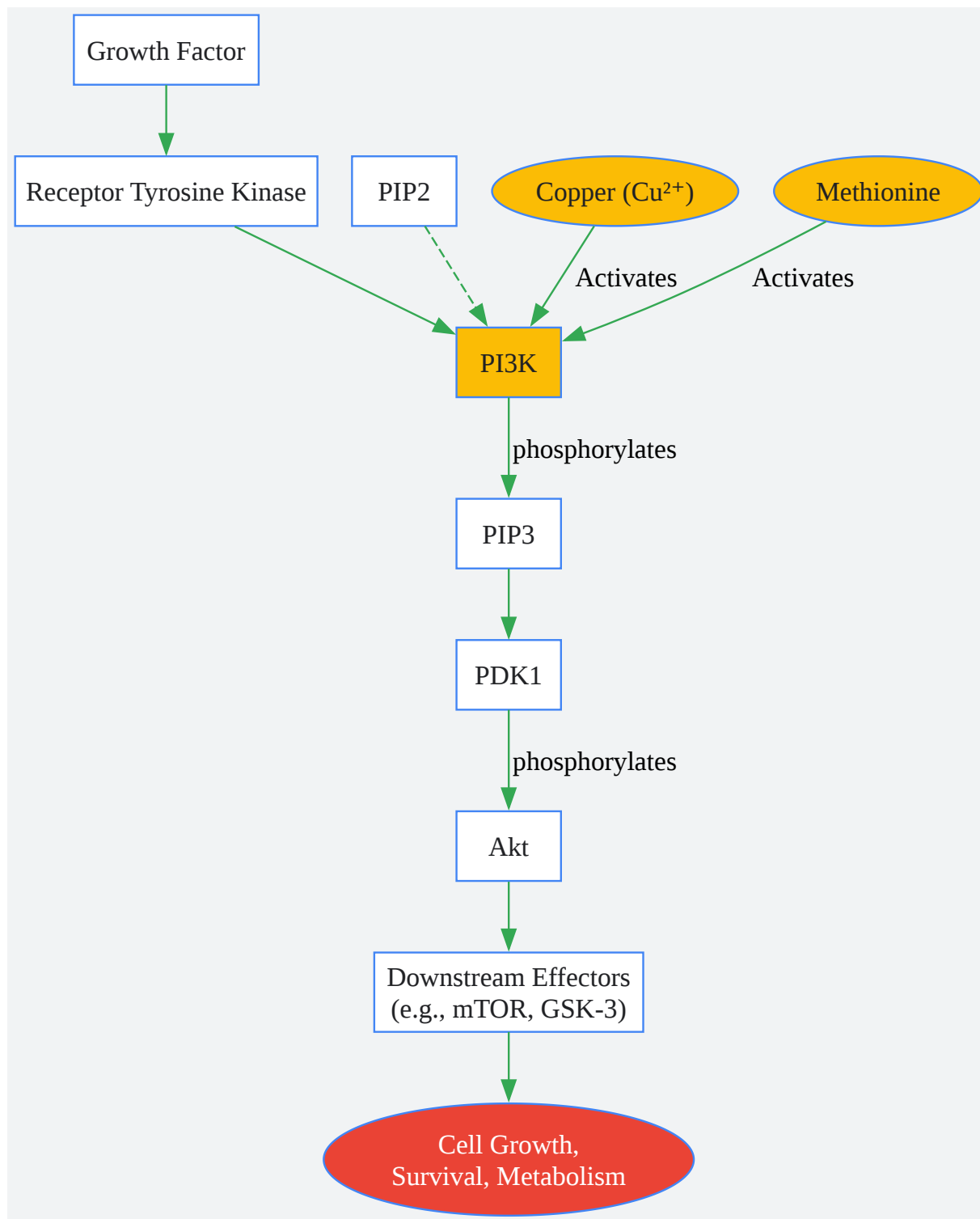


[Click to download full resolution via product page](#)

Role of Copper in the MAPK/ERK Signaling Pathway

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell growth, survival, and metabolism. Copper has been shown to activate this pathway.[4][28][29][30] Studies have indicated that copper can enhance the activity of PI3K, leading to the phosphorylation and activation of Akt.[4] Methionine has also been shown to promote cellular processes through the PI3K-mTOR signaling pathway.[30] This suggests a potential synergistic role for **copper methionine** in modulating this pathway.



[Click to download full resolution via product page](#)

Role of Copper and Methionine in the PI3K/Akt Pathway

Conclusion

Copper methionine stands as a testament to the advancements in nutritional science, offering a highly bioavailable source of an essential trace mineral. Its discovery and development have been driven by the need for more effective and efficient animal nutrition. The detailed understanding of its synthesis, properties, and biological functions, as outlined in this guide, provides a solid foundation for further research and application. The emerging role of copper in modulating critical cellular signaling pathways opens new avenues for exploring the therapeutic and performance-enhancing potential of **copper methionine** in various fields of life sciences and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper Methionine - GREEN AGRI [greenagribio.com]
- 2. Characterizing metal-binding sites in proteins with X-ray crystallography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111978221A - Preparation method of feed additive DL-methionine complex copper - Google Patents [patents.google.com]
- 6. CN109721518A - A kind of preparation method of feed Methionine chelate copper - Google Patents [patents.google.com]
- 7. CN102491927A - Method for synthesizing methionine and metal (Cu, Zn and Co) chelate - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. ijsart.com [ijsart.com]
- 10. hakon-art.com [hakon-art.com]

- 11. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A rapid tissue extraction method for determining liver copper content by atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative bioimaging of copper in frozen liver specimens from cats using laser ablation-inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Copper Super-Dosing Improves Performance of Heat-Stressed Broiler Chickens through Modulation of Expression of Proinflammatory Cytokine Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Feeding Methionine Hydroxyl Analogue Chelated Zinc, Copper, and Manganese on Growth Performance, Nutrient Digestibility, Mineral Excretion and Welfare Conditions of Broiler Chickens: Part 1: Performance Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nutritional evaluation of a copper-methionine complex for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Dietary copper requirement of broilers fed a corn-soybean meal diet during 22–42 d of age - PMC [pmc.ncbi.nlm.nih.gov]
- 22. animbiosci.org [animbiosci.org]
- 23. researchgate.net [researchgate.net]
- 24. Influence of copper supplementation on the relationship between dietary methionine and free plasma methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanism of Copper Activated Transcription: Activation of AP-1, and the JNK/SAPK and p38 Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Copper in Cancer: How Copper Binding Affects Signaling Pathways – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]
- 28. mdpi.com [mdpi.com]
- 29. Oncogenic PI3K Promotes Methionine Dependency in Breast Cancer Cells Through the Cystine-Glutamate Antiporter xCT - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Discovery and In-Depth Technical Guide to Copper Methionine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13647792#discovery-and-history-of-copper-methionine-as-a-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com